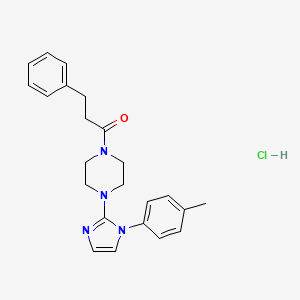
3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is a complex organic molecule with potential applications in various fields The structure consists of a propanone backbone with phenyl and piperazinyl substituents, further functionalized with an imidazolyl group and p-tolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride typically involves multiple steps:
Step 1: : The p-tolyl imidazole derivative is prepared through a reaction involving p-tolylamine and glyoxal, followed by cyclization.
Step 2: : The p-tolyl imidazole is then reacted with piperazine under appropriate conditions to form the intermediate piperazinyl imidazole compound.
Step 3: : The intermediate compound is subsequently coupled with 3-phenylpropanoyl chloride in the presence of a base like triethylamine, resulting in the final product.
Step 4: : The hydrochloride salt is formed by treating the final compound with hydrochloric acid.
Industrial Production Methods: Industrial production follows the same synthetic route but is optimized for scalability:
Batch or continuous flow reactors are employed to handle large quantities.
Solvents and reagents are recovered and recycled to minimize waste and cost.
Advanced purification techniques such as recrystallization and chromatography ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the p-tolyl group, forming corresponding aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions can target the imidazole ring, potentially leading to a partially or fully hydrogenated product.
Substitution: : The piperazinyl and phenyl groups can undergo electrophilic or nucleophilic substitutions, yielding a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide under controlled conditions.
Reduction: : Utilizing hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.
Substitution: : Employing alkyl halides or acyl chlorides under basic or acidic conditions, often with catalysts.
Major Products
Oxidized derivatives such as aldehydes and acids.
Reduced derivatives with altered imidazole saturation.
Substituted compounds with diverse functional groups.
Applications De Recherche Scientifique
Chemistry
Utilized in synthesis research to explore novel reaction pathways.
Acts as a building block for creating more complex molecules.
Biology
Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Functions as a ligand in receptor-binding studies to explore its interaction with biological targets.
Medicine
Potential therapeutic applications in treating infections or inflammatory conditions.
Investigated for its pharmacokinetics and pharmacodynamics profiles to evaluate its efficacy and safety.
Industry
Could be used in the development of specialty chemicals or pharmaceuticals.
Involved in the research of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is linked to its ability to interact with molecular targets:
Molecular Targets: : The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: : It could inhibit or activate signaling pathways, resulting in observed biological effects.
Comparaison Avec Des Composés Similaires
Compared to other piperazine and imidazole derivatives, 3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is unique due to:
Enhanced Solubility: : The hydrochloride form improves its aqueous solubility.
Structural Complexity:
Similar Compounds
1-(1H-imidazol-2-yl)piperazine
3-phenylpropan-1-one
p-Tolyl imidazole derivatives
Propriétés
IUPAC Name |
1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O.ClH/c1-19-7-10-21(11-8-19)27-14-13-24-23(27)26-17-15-25(16-18-26)22(28)12-9-20-5-3-2-4-6-20;/h2-8,10-11,13-14H,9,12,15-18H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSDKVGKBIYYOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)CCC4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(pentyloxy)-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2413783.png)
![2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2413784.png)
![(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2413786.png)
![5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2413787.png)

![4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide](/img/structure/B2413791.png)

![(5E)-5-{[(4-methoxyphenyl)amino]methylidene}-2H,3H,4H,5H-indeno[1,2-b]thiopyran-4-one](/img/structure/B2413794.png)
![6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2413795.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone](/img/structure/B2413799.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2413802.png)

